molecular formula C16H18N2O4S B6395367 5-(3-t-Butylsulfamoylphenyl)nicotinic acid CAS No. 1261913-54-5

5-(3-t-Butylsulfamoylphenyl)nicotinic acid

Cat. No.: B6395367
CAS No.: 1261913-54-5
M. Wt: 334.4 g/mol
InChI Key: CEQFWCKOHDKWKF-UHFFFAOYSA-N
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Description

5-(3-t-Butylsulfamoylphenyl)nicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. Nicotinic acid is a pyridinecarboxylic acid and is essential for human health, playing a role in various metabolic processes.

Properties

IUPAC Name

5-[3-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)14-6-4-5-11(8-14)12-7-13(15(19)20)10-17-9-12/h4-10,18H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQFWCKOHDKWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-t-Butylsulfamoylphenyl)nicotinic acid typically involves the introduction of a t-butylsulfamoyl group to a nicotinic acid derivative. This can be achieved through a series of organic reactions, including sulfonation and subsequent substitution reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of nicotinic acid derivatives, including this compound, often involves large-scale chemical synthesis using commercially available raw materials. The process may include steps such as oxidation of pyridine derivatives and subsequent functional group modifications. The choice of industrial methods aims to optimize efficiency, cost-effectiveness, and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

5-(3-t-Butylsulfamoylphenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking down of the compound in the presence of water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases for substitution and hydrolysis reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups to the molecule .

Scientific Research Applications

5-(3-t-Butylsulfamoylphenyl)nicotinic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(3-t-Butylsulfamoylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. As a derivative of nicotinic acid, it may interact with receptors and enzymes involved in metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid:

    Nicotinamide: An amide derivative of nicotinic acid with similar biological functions.

    Isonicotinic Acid: A structural isomer of nicotinic acid with different chemical properties.

Uniqueness

5-(3-t-Butylsulfamoylphenyl)nicotinic acid is unique due to the presence of the t-butylsulfamoyl group, which imparts distinct chemical and biological properties. This modification can enhance its stability, solubility, and potential therapeutic effects compared to other nicotinic acid derivatives .

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